![molecular formula C14H8F3N3O3 B1418274 3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219453-95-8](/img/structure/B1418274.png)

3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Übersicht

Beschreibung

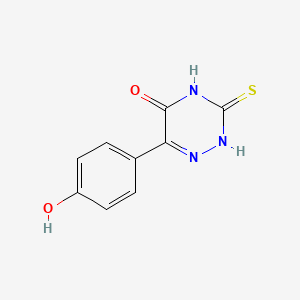

“3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” is a compound that contains a 1,2,4-oxadiazole ring . Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in their structure . Many new structures contain the 1,3,4-oxadiazole ring, which have shown various antimicrobial activity, e.g., antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives has been a focus of attention for a long time . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in their structure . We can distinguish several isomeric forms of oxadiazole, which occur in the structure of many drugs .

Chemical Reactions Analysis

The reaction of 4-phenyl-5-(pyridin-3-yl)-1,2,4-triazole-3-thiol with ethyl bromoacetate gave 1,2,4-triazolthioacetate which on reacting with hydrazine hydrate afforded the desired acetohydrazide .

Physical And Chemical Properties Analysis

Aryl substituents significantly increase melting and boiling points, especially in the case of symmetrical derivatives .

Wissenschaftliche Forschungsanwendungen

Agricultural Biological Activities

The 1,2,4-oxadiazole derivatives, which include the compound , have been shown to exhibit a broad spectrum of biological activities beneficial for agriculture. They have been synthesized and evaluated for their potential as chemical pesticides, offering efficient and low-risk solutions to combat plant diseases . Notably, these compounds have demonstrated moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .

Antibacterial Agents for Crop Protection

Some derivatives of 1,2,4-oxadiazole have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which is responsible for rice bacterial leaf blight . These compounds, including variations of the one you’re interested in, have exhibited superior efficacy compared to traditional agents like bismerthiazol and thiodiazole copper, suggesting their potential as novel antibacterial agents for crop protection .

Anti-Infective Therapeutics

The 1,2,4-oxadiazole core is a significant heterocyclic scaffold in drug discovery, particularly as anti-infective agents. These compounds have been explored for their anti-bacterial, anti-viral, and anti-leishmanial activities, among others . The trifluoromethyl pyridine moiety present in the compound enhances its potential as a versatile anti-infective agent .

Drug Discovery and Pharmacophore

The 1,2,4-oxadiazole heterocycle is recognized as a bioisostere of amide, offering better hydrolytic and metabolic stability . This makes it an important pharmacophore in the creation of novel drug molecules, with the trifluoromethyl pyridine moiety contributing to the compound’s efficacy and stability .

Material Synthesis

The unique structure of 3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one lends itself to the synthesis of new materials. Its stability and reactivity can be harnessed in the development of advanced materials for various industrial applications.

Biological Studies

This compound’s versatility extends to biological studies, where it can be used as a probe or a reagent in biochemical assays. Its structural features allow for diverse interactions with biological targets, facilitating studies in molecular biology and biochemistry.

Wirkmechanismus

Target of Action

Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also been reported as potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β) .

Mode of Action

1,2,4-oxadiazole derivatives are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property may facilitate their interaction with biological targets.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of agricultural biological activities . This suggests that they may interact with a variety of biochemical pathways.

Pharmacokinetics

The 1,2,4-oxadiazole heterocycle is noted as a bioisostere of amide but shows better hydrolytic and metabolic stability , which could potentially impact its bioavailability.

Result of Action

Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects , suggesting that this compound may have similar effects.

Action Environment

The stability and efficacy of similar compounds may be influenced by factors such as temperature, ph, and the presence of other substances .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[4-[2-(trifluoromethoxy)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3N3O3/c15-14(16,17)22-11-4-2-1-3-9(11)8-5-6-18-10(7-8)12-19-13(21)23-20-12/h1-7H,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOQKRLKLIWDJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NC=C2)C3=NOC(=O)N3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418191.png)

![ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1418197.png)

![3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1418201.png)

![2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1418203.png)

![2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B1418207.png)

![Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418208.png)

![2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418212.png)